

Application Note: Analysis of p-Coumaric Acid in Wine Samples by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Jacoumaric acid	
Cat. No.:	B14859190	Get Quote

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of p-Coumaric acid in red and white wine samples. p-Coumaric acid is a significant phenolic compound in wine, influencing its sensory characteristics and potential health benefits. The described protocol provides a reliable and reproducible workflow for researchers, scientists, and professionals in the food and beverage industry and drug development to accurately determine the concentration of this key analyte.

Introduction

p-Coumaric acid is a hydroxycinnamic acid naturally present in a wide variety of plants, including grapes. In winemaking, it is a precursor to volatile phenols that can significantly impact the aroma profile of the wine.[1] Furthermore, as a phenolic compound, p-Coumaric acid contributes to the antioxidant properties of wine.[2] Accurate quantification of p-Coumaric acid is therefore crucial for quality control, understanding wine aging processes, and evaluating its potential health effects. This document provides a detailed protocol for the analysis of p-Coumaric acid in wine using RP-HPLC with UV detection, a widely used and reliable analytical technique for this purpose.[3][4]

Experimental Protocols Materials and Reagents



- p-Coumaric acid standard (Sigma-Aldrich or equivalent)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- HPLC-grade water
- Formic acid (or acetic acid/phosphoric acid)
- Wine samples (red and white)
- 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

- Binary or quaternary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Preparation of Standard Solutions

- Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of p-Coumaric acid and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and bring to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 15 μg/mL.
 [5] These will be used to construct the calibration curve.

Sample Preparation



- Dilution: For direct analysis, dilute the wine sample with water by a factor of three.[6]
- Filtration: Filter the diluted wine sample through a 0.45 μm syringe filter into an HPLC vial.[5]
 For more complex matrices or for pre-concentration, a solid-phase extraction (SPE) protocol may be employed.[6][7]

HPLC Conditions

The following HPLC conditions have been shown to be effective for the separation and quantification of p-Coumaric acid in wine:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	8% to 60% B over 45 minutes
Flow Rate	0.7 - 1.0 mL/min
Column Temperature	30 °C[5][8]
Detection Wavelength	305 nm[5][8]
Injection Volume	20 μL

Note: Both isocratic and gradient elution methods can be used. An isocratic method with a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) has also been reported.[2][9] The detection wavelength can be optimized between 270 nm and 310 nm.[2][10]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure reliability. Key validation parameters include:

 Linearity: Assessed by injecting the working standard solutions and plotting the peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.[2][4]



- Precision: Evaluated by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD). An RSD of < 2% is generally acceptable.[2]
- Accuracy: Determined by spiking a known amount of p-Coumaric acid into a wine sample and calculating the percent recovery. Recoveries between 80-120% are typically considered acceptable.[4]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Data Presentation Method Validation Parameters

The following table summarizes typical validation parameters for the RP-HPLC analysis of p-Coumaric acid.

Parameter	Typical Value	Reference
Linearity Range	0.5 - 15 mg/L	[5][8]
Correlation Coefficient (R²)	> 0.999	[2][4]
Limit of Detection (LOD)	0.01 mg/L	[5][8]
Limit of Quantitation (LOQ)	0.04 mg/L	[5][8]
Precision (%RSD)	< 2.6%	[3][4]
Accuracy (% Recovery)	80 - 120%	[4]

Concentration of p-Coumaric Acid in Wine Samples

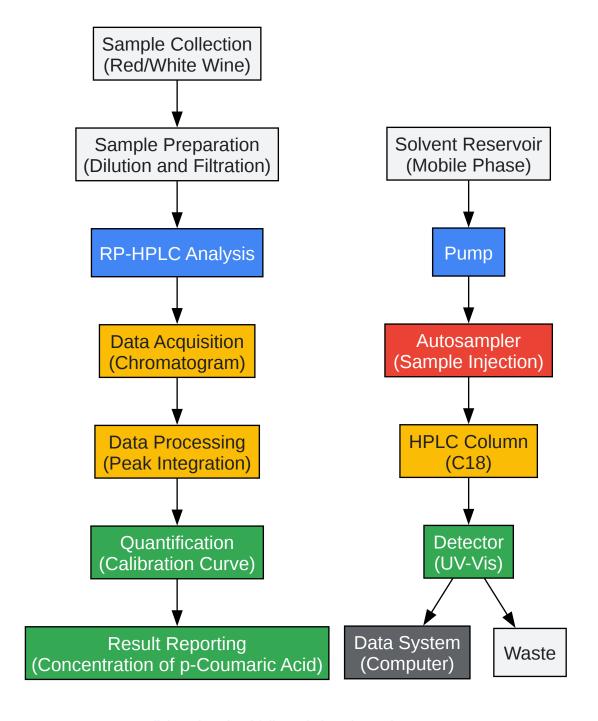
The concentration of p-Coumaric acid can vary significantly between different types of wine. The following table provides a summary of reported concentrations.



Wine Type	p-Coumaric Acid Concentration (mg/L)	Reference
Red Wine	8.73	[1]
Rosé Wine	22.30	[1]
White Wine	1.32	[1]
Msalais Wine (during aging)	7.38	[11]

Visualizations Experimental Workflow





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